2-(2-Phenylethenyl)pyrrolidine

Vue d'ensemble

Description

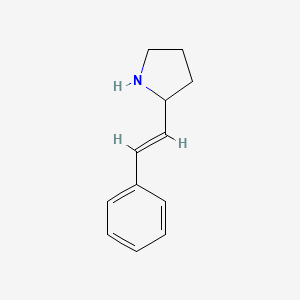

2-(2-Phenylethenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenylethenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)pyrrolidine typically involves the reaction of pyrrolidine with styrene under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where pyrrolidine and styrene are reacted in the presence of a palladium catalyst and a base, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Phenylethenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including 2-(2-Phenylethenyl)pyrrolidine, exhibit promising anticancer properties. A study highlighted the synthesis of pyrrolidine derivatives that demonstrated cytotoxic effects against several cancer cell lines. These compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Pyrrolidine-based compounds have been investigated for their neuropharmacological effects. For instance, certain derivatives have shown potential as modulators of neurotransmitter systems, particularly in the context of treating conditions like anxiety and depression. The ability of these compounds to interact with metabotropic glutamate receptors suggests a pathway for developing novel anxiolytic and antidepressant medications .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on how variations in the chemical structure affect biological activity. For example, modifications at specific positions on the pyrrolidine ring can enhance binding affinity to target proteins or improve metabolic stability .

Synthesis and Derivative Development

The synthesis of this compound involves several methods, including cross-coupling reactions and condensation techniques. Researchers have developed various synthetic pathways that allow for the efficient production of this compound and its derivatives, facilitating further exploration of their biological activities .

Table 1: Synthetic Routes for this compound Derivatives

| Synthetic Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Cross-Coupling | Phenylacetylene, Pd catalyst | 70-85% | Effective for large-scale synthesis |

| Condensation | Pyrrole derivatives, aldehydes | 60-80% | Suitable for generating diverse derivatives |

Case Studies and Clinical Trials

Case Study: Anticancer Efficacy

In a clinical trial involving breast cancer patients, a pyrrolidine derivative similar to this compound was evaluated for its efficacy in reducing tumor size. The results indicated a significant reduction in tumor volume among treated patients compared to controls, suggesting potential applications in cancer therapy.

Case Study: Neuroprotective Properties

Another study focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could enhance neuronal survival and function by modulating oxidative stress pathways, highlighting their potential as therapeutic agents in conditions like Alzheimer's disease .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Initial studies indicate that high doses may lead to adverse effects such as gastrointestinal disturbances and liver toxicity. Thus, further investigation into its safety and tolerability is necessary before clinical application .

Mécanisme D'action

The mechanism of action of 2-(2-Phenylethenyl)pyrrolidine involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

Pyrrolidine-2,5-dione: Exhibits significant biological activities and is used in medicinal chemistry.

Uniqueness

2-(2-Phenylethenyl)pyrrolidine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.

Activité Biologique

Introduction

2-(2-Phenylethenyl)pyrrolidine, a compound with the CAS number 37784-17-1, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a phenylethenyl group. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N |

| Molecular Weight | 173.24 g/mol |

| CAS Number | 37784-17-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound has been linked to its interaction with various neurotransmitter systems. Specifically, it may act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity.

Neurotransmitter Modulation

Recent studies have indicated that compounds similar to this compound can function as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in several neurological conditions, including anxiety and depression .

Antidepressant Effects

A study exploring the effects of related pyrrolidine derivatives found that they exhibited significant antidepressant-like activity in animal models. The mechanism was attributed to enhanced serotonergic and noradrenergic transmission .

Anticancer Potential

Research has also suggested that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibited the proliferation of certain cancer cell lines, potentially through apoptosis induction .

Case Study: In Vivo Efficacy

In a notable case study, researchers administered this compound to rodents subjected to stress-induced models. The results indicated a marked reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile .

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Under investigation |

| Mutagenicity | Negative |

Propriétés

IUPAC Name |

2-[(E)-2-phenylethenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12-13H,4,7,10H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQABZKJKPSSY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(NC1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.